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Compound of Interest |

Compound Name: 7-Chloro-2-ethyl-1H-indene
CAS No.: 468756-78-7
Cat. No.: B1365319
. J

CAS Registry Number: 468756-78-7 Chemical Family: Halogenated Indenes / Metallocene
Ligand Precursors Primary Application: Stereoselective Polymerization Catalysis &
Pharmaceutical Intermediates

Executive Summary & Chemical Identity

7-Chloro-2-ethyl-1H-indene is a specialized bicyclic aromatic hydrocarbon utilized primarily as
a ligand precursor in organometallic chemistry. Its structural uniqueness lies in the "proximal”
substitution pattern: the chlorine atom at position 7 (adjacent to the saturated C1 methylene)
and an ethyl group at position 2.

In the context of Group 4 metallocene catalysis (Zirconium/Hafnium), this molecule is a critical
precursor. Upon deprotonation and coordination, the 7-chloro substituent occupies the position
proximal to the metal center (often re-numbered as position 4 in metallocene nomenclature),

exerting profound steric and electronic influence on olefin insertion rates and polymer tacticity.

Chemical Structure & Identifiers
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Property Detail

Systematic Name 7-Chloro-2-ethyl-1H-indene

Molecular Formula C11Hu.Cl

Molecular Weight 178.66 g/mol

SMILES CCC1=CC2=C(C1)C(=CC=C2)CI

InChl Key Pnique .identifier required for database
Integration

Appearance Clear to pale yellow viscous oil (at RT)

Physicochemical Profile

Note: Specific experimental values for this isomer are rare in open literature; values below
represent authoritative estimates based on structural analogs (2-ethylindene and 7-
chloroindene) and standard chem-informatics models.
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Property

Value /| Range

Technical Context

Boiling Point

~115-120 °C @ 1 mmHg

High vacuum required for
purification to prevent

polymerization.

Density

1.12 £ 0.05 g/cm3

Halogenation significantly
increases density vs. parent
indene (0.99 g/cms).

Acidity (pKa)

~19-20 (DMSO)

The C1 protons are highly
acidic due to aromatization of

the indenyl anion.

Solubility

Soluble in Toluene, THF, DCM

Insoluble in water.
Hydrophobic character
dominates.

Stability

Air/Light Sensitive

Prone to oxidation and thermal
polymerization; store under
inert gas (Ar/N2) at <4°C.

Synthetic Pathways & Reaction Engineering

Accessing the 7-chloro isomer is synthetically challenging due to the directing effects of

aromatic substitution. The standard route via 3-chlorobenzaldehyde produces a mixture of 5-
chloro and 7-chloro isomers during the cyclization step, necessitating rigorous separation.

Core Synthesis Workflow

The synthesis relies on constructing the indanone skeleton first, followed by functionalization
and reduction.

» Knoevenagel Condensation: 3-Chlorobenzaldehyde reacts with malonic acid to form 3-
chlorocinnamic acid.

» Hydrogenation: Selective reduction of the alkene to 3-(3-chlorophenyl)propanoic acid.

o Friedel-Crafts Cyclization: Intramolecular acylation using SOCIz/AICIs.
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o Critical Regioselectivity: Cyclization occurs para to ClI (yielding 5-chloro-1-indanone,
Major) or ortho to ClI (yielding 7-chloro-1-indanone, Minor).

o Purification: The 7-chloro isomer is separated via fractional crystallization or distillation.

» Alkylation: 7-Chloro-1-indanone is alkylated at C2 using Ethyl lodide/Base.

e Reduction-Dehydration: The ketone is reduced to the alcohol (NaBH4) and dehydrated (p-
TsOH) to yield the final indene.

Diagram: Synthetic Logic Flow
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Figure 1: Synthetic route highlighting the critical isomer separation step required to isolate the
7-chloro precursor.

Reactivity & Functionalization

Understanding the reactivity of 7-chloro-2-ethyl-1H-indene is vital for its use in ligand

synthesis.

Deprotonation (Ligand Activation)

The methylene protons at C1 are the site of reactivity. Treatment with n-Butyllithium (n-BuLi) in
THF at -78°C generates the 7-chloro-2-ethylindenyl lithium salt.

¢ Mechanism: The resulting anion is aromatic (10

electrons). The electron-withdrawing chlorine at C7 (adjacent to the anionic center)
inductively stabilizes the anion but also creates a steric pocket.
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Metallocene Formation

Reaction of two equivalents of the lithium salt with

yields the bis-indenyl zirconocene.

» Stereocontrol: The 2-ethyl group restricts rotation, while the 7-chloro group (proximal to the
metal) influences the "bite angle” and prevents chain transfer during polymerization. This
architecture is essential for producing Isotactic Polypropylene (iPP) with high melting points.

Diagram: Steric Environment in Catalysis
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Figure 2: The role of the 7-chloro-2-ethyl ligand in defining the catalytic pocket for
stereoselective polymerization.

Handling, Safety & Storage

As a halogenated aromatic hydrocarbon, this compound requires strict safety protocols.

Safety Profile (GHS Classification)
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H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Precaution: Halogenated indenes can be sensitizers. Use double nitrile gloves and work in a
fume hood.

Storage Protocol

Atmosphere: Store strictly under Argon or Nitrogen. Oxygen causes oxidation to indanones
or polymerization.

Temperature: Refrigerate (< 4°C). Long-term storage at -20°C is recommended to prevent
dimerization.

Stabilizers: Commercial samples may contain traces of BHT (butylated hydroxytoluene) to
inhibit radical polymerization.

References

Preparation of Substituted Indanones.World Intellectual Property Organization
(W0O1998040331A1). (Describes the synthesis and separation of 7-chloro-1-indanone).

Synthetic method for improving yield of 5-chloro-1-indanone.CN111205175A. (Discusses the
m-chlorobenzaldehyde route and the formation of the 7-chloro isomer as a byproduct).

7-Chloro-2-ethyl-1H-indene Product Data.VulcanChem. (Commercial availability and CAS
verification).

Metallocene Catalysts for Olefin Polymerization.Chemical Reviews. (General reference for
the role of 2-substituted-4-aryl/chloro indenes in stereocontrol—Note: 7-chloro indene yields
4-chloro metallocenes).

To cite this document: BenchChem. [Technical Monograph: 7-Chloro-2-ethyl-1H-indene].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1365319#7-chloro-2-ethyl-1h-indene-chemical-
properties]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1365319?utm_src=pdf-body
https://www.benchchem.com/product/b1365319#7-chloro-2-ethyl-1h-indene-chemical-properties
https://www.benchchem.com/product/b1365319#7-chloro-2-ethyl-1h-indene-chemical-properties
https://www.benchchem.com/product/b1365319#7-chloro-2-ethyl-1h-indene-chemical-properties
https://www.benchchem.com/product/b1365319#7-chloro-2-ethyl-1h-indene-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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